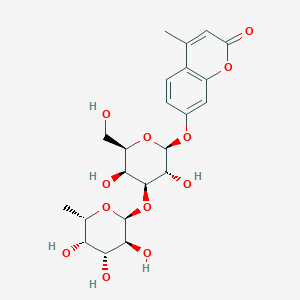

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a synthetic compound used primarily in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable in various assays to study enzyme activity, particularly glycosidases.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves multiple steps:

Glycosylation Reaction: The initial step involves the glycosylation of 4-methylumbelliferone with a protected galactose derivative.

Deprotection: The protected groups on the galactose are then removed under acidic or basic conditions.

Fucosylation: The final step involves the addition of the fucose moiety to the galactose unit using a glycosyl donor in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.

Purification: Using techniques such as column chromatography and crystallization to purify the final product.

Quality Control: Employing analytical methods like HPLC and NMR to confirm the structure and purity of the compound.

化学反応の分析

Types of Reactions

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside undergoes several types of reactions:

Hydrolysis: Enzymatic cleavage by glycosidases results in the release of 4-methylumbelliferone, which fluoresces under UV light.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Enzymatic Hydrolysis: Glycosidases such as alpha-L-fucosidase and beta-D-galactosidase are commonly used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

4-Methylumbelliferone: The primary product of enzymatic hydrolysis, which is fluorescent.

Galactose and Fucose Derivatives: Depending on the specific enzymatic or chemical reaction, various derivatives of galactose and fucose can be formed.

科学的研究の応用

Biochemistry

MUF-Gal-Fuc is extensively used in biochemical assays to study the activity of glycosidases and other enzymes involved in carbohydrate metabolism. Its fluorogenic nature allows for sensitive detection of enzyme activity through fluorescence measurements.

Key Applications:

- Enzyme Activity Assays: Used to quantify the activity of alpha-L-fucosidase and beta-D-galactosidase.

- Substrate Specificity Studies: Helps in understanding the substrate preferences of various glycosidases.

Molecular Biology

In molecular biology, MUF-Gal-Fuc serves as a tool for monitoring gene expression and enzyme activity. It is particularly useful in studies involving glycan metabolism and the role of glycosylation in cellular processes.

Key Applications:

- Glycan Profiling: Assists in profiling glycans on proteins and understanding their biological roles.

- Gene Expression Studies: Can be utilized to assess the expression levels of genes encoding glycosidases.

Medicine

The compound is valuable as a diagnostic tool, especially for detecting enzyme deficiencies related to lysosomal storage diseases. Its ability to provide quantitative measurements makes it suitable for clinical applications.

Key Applications:

- Diagnostic Assays: Employed to identify deficiencies in fucosidase or galactosidase activities, aiding in the diagnosis of specific metabolic disorders.

- Research on Glycoprotein Functionality: Helps elucidate the role of glycoproteins in health and disease.

Industry

In industrial applications, MUF-Gal-Fuc is utilized for quality control in food and pharmaceutical industries. Its use in enzyme-based assays ensures that products meet safety and efficacy standards.

Key Applications:

- Quality Control Tests: Employed to monitor enzyme activities in food processing and pharmaceutical manufacturing.

- Development of Enzyme-Based Assays: Facilitates the creation of robust assays for various industrial applications.

Case Studies

-

Enzymatic Activity Monitoring:

A study published in Carbohydrate Research demonstrated the use of MUF-Gal-Fuc as a substrate for assessing the activity of alpha-L-fucosidase from human tissues, highlighting its utility in clinical diagnostics for lysosomal storage disorders . -

Glycan Interaction Studies:

Research featured in Journal of Biological Chemistry utilized MUF-Gal-Fuc to investigate the interactions between fucosylated glycans and lectins, providing insights into cell signaling mechanisms . -

Quality Control in Food Industry:

An industrial application study reported using MUF-Gal-Fuc to monitor enzyme activities during dairy processing, ensuring product quality by assessing lactose hydrolysis efficiency .

作用機序

The compound exerts its effects through enzymatic cleavage:

Enzyme Binding: The glycosidase enzyme binds to the substrate at the active site.

Catalysis: The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone.

Fluorescence: The released 4-methylumbelliferone fluoresces under UV light, allowing for quantitative measurement of enzyme activity.

類似化合物との比較

Similar Compounds

4-Methylumbelliferyl beta-D-galactopyranoside: Lacks the fucose moiety and is used to study beta-galactosidase activity.

4-Methylumbelliferyl alpha-L-fucopyranoside: Lacks the galactose moiety and is used to study alpha-L-fucosidase activity.

Uniqueness

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique because it contains both fucose and galactose moieties, making it a versatile substrate for studying multiple glycosidases simultaneously. This dual functionality allows for more comprehensive enzyme activity assays and diagnostic tests.

生物活性

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside (MUF-Gal-Fuc) is a synthetic fluorogenic substrate widely utilized in biochemical research. Its unique structure, which includes both fucose and galactose moieties, allows it to serve as a substrate for various glycosidases, particularly alpha-L-fucosidase and beta-D-galactosidase. The compound is notable for its ability to release a fluorescent signal upon enzymatic cleavage, making it an essential tool for studying enzyme activity in various biological contexts.

- Molecular Formula : C22H28O12

- Molecular Weight : 484.45 g/mol

- CAS Number : 296776-06-2

The biological activity of MUF-Gal-Fuc primarily involves its enzymatic hydrolysis by glycosidases:

- Enzyme Binding : The glycosidase enzyme binds to the substrate at its active site.

- Catalysis : The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone (MUF), which fluoresces under UV light.

- Fluorescence Measurement : The intensity of fluorescence correlates with enzyme activity, allowing for quantitative analysis.

Applications in Research

MUF-Gal-Fuc is extensively used in several fields of research:

- Biochemistry : To investigate the activity of glycosidases involved in carbohydrate metabolism.

- Clinical Diagnostics : As a diagnostic tool for detecting enzyme deficiencies related to lysosomal storage diseases.

- Molecular Biology : In assays monitoring gene expression and enzyme activity.

Enzymatic Activity Studies

Research has shown that MUF-Gal-Fuc is an effective substrate for various enzymes. Below is a summary of findings from different studies:

Case Studies

-

Study on Enzyme Specificity :

A study demonstrated that MUF-Gal-Fuc could differentiate between alpha-L-fucosidase and beta-D-galactosidase activities effectively. The fluorescent output was measured under controlled conditions, showing distinct peaks corresponding to each enzyme's activity. -

Clinical Application :

In clinical diagnostics, MUF-Gal-Fuc has been used to detect deficiencies in fucosidase enzymes in patient samples. The fluorescence levels indicated the presence or absence of enzymatic activity, aiding in the diagnosis of specific lysosomal storage disorders. -

Industrial Use :

MUF-Gal-Fuc has applications in the food industry for quality control assays that monitor glycosidase activities in food products, ensuring they meet safety and quality standards.

Comparison with Similar Compounds

MUF-Gal-Fuc is unique compared to other fluorogenic substrates due to its dual functionality:

特性

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)20(16(26)13(7-23)33-22)34-21-18(28)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19+,20-,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLDBLBGGJMALL-BGFAOLMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。